Jatrorrhizine

Monoamine oxidase inhibition Neuropharmacology Protoberberine SAR

Jatrorrhizine (CAS 1168-00-9; 3621-38-3; 6681-15-8) is a quaternary protoberberine alkaloid co-occurring with berberine, palmatine, coptisine, and epiberberine in Rhizoma Coptidis and related botanicals. It is distinguished from its in-class analogs by the presence of a free phenolic hydroxyl group at the C-3 position, which confers distinct radical-scavenging capacity and influences its binding mode at multiple pharmacological targets.

Molecular Formula C20H20NO4+
Molecular Weight 338.4 g/mol
CAS No. 1168-00-9; 3621-38-3; 6681-15-8
Cat. No. B15616754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrorrhizine
CAS1168-00-9; 3621-38-3; 6681-15-8
Molecular FormulaC20H20NO4+
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1
InChIKeyMXTLAHSTUOXGQF-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jatrorrhizine Procurement Guide: Baseline Characterization of a Protoberberine Alkaloid with Differentiated Pharmacological Fingerprint


Jatrorrhizine (CAS 1168-00-9; 3621-38-3; 6681-15-8) is a quaternary protoberberine alkaloid co-occurring with berberine, palmatine, coptisine, and epiberberine in Rhizoma Coptidis and related botanicals [1]. It is distinguished from its in-class analogs by the presence of a free phenolic hydroxyl group at the C-3 position, which confers distinct radical-scavenging capacity and influences its binding mode at multiple pharmacological targets [2]. Unlike berberine—the dominant and most commercially abundant alkaloid in this class—jatrorrhizine is typically present at lower natural abundance (3.90–5.76 mg/g in crude Coptidis Rhizoma), making its procurement as a purified analytical standard or research-grade compound a specialized sourcing decision [3].

Why Jatrorrhizine Cannot Be Substituted by Berberine or Other In-Class Protoberberine Alkaloids


Protoberberine alkaloids sharing a common tetracyclic skeleton are frequently treated as interchangeable in procurement, yet substitution without specification-level evidence carries quantifiable risk. Jatrorrhizine inhibits both MAO-A and MAO-B non-competitively (IC₅₀ 4 μM and 62 μM, respectively), whereas berberine competitively inhibits only MAO-A (IC₅₀ 126 μM) and palmatine shows no MAO inhibition up to 200 μM [1]. In an anti-obesity head-to-head comparison across five Rhizoma Coptidis alkaloids in db/db mice at 105 mg/kg, jatrorrhizine produced the greatest body weight reduction and hepatic steatosis amelioration, outperforming berberine, epiberberine, palmatine, and coptisine [2]. Furthermore, jatrorrhizine functions as a resistance-modifying agent against MRSA by inhibiting the NorA efflux pump—a property not shared by berberine or palmatine at comparable concentrations—reducing norfloxacin MIC from 64 mg/L to 8 mg/L with an FICI of 0.375 [3]. These three axes of differentiation—enzymatic target spectrum, in vivo metabolic efficacy rank, and resistance-modifying synergy—collectively demonstrate that class-level substitution is scientifically unsupported without specific experimental validation.

Jatrorrhizine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data Guide


Dual MAO-A/MAO-B Non-Competitive Inhibition vs. Berberine (MAO-A Only) and Palmatine (No Activity)

Jatrorrhizine non-competitively inhibits both MAO-A (IC₅₀ = 4 μM) and MAO-B (IC₅₀ = 62 μM) from rat brain mitochondria. In the same assay system, berberine competitively inhibited only MAO-A with an IC₅₀ of 126 μM—approximately 31.5-fold weaker than jatrorrhizine on MAO-A—while palmatine exhibited no inhibition of either MAO isoform up to 200 μM [1]. This dual-target, non-competitive profile is unique within the three tested Coptis protoberberine alkaloids.

Monoamine oxidase inhibition Neuropharmacology Protoberberine SAR

ONOO⁻ Scavenging Potency: Jatrorrhizine Surpasses Other Coptidis Alkaloids in Peroxynitrite-Specific Antioxidant Assays

In a panel of seven Coptidis Rhizoma alkaloids evaluated for ONOO⁻ scavenging, jatrorrhizine (jateorrhizine) exhibited an IC₅₀ of 0.78 μM, the most potent among all tested compounds, marginally ahead of groenlandicine (IC₅₀ = 0.84 μM). By contrast, coptisine and groenlandicine showed only moderate total ROS inhibitory activity (IC₅₀ = 48.93 and 51.78 μM, respectively), indicating that jatrorrhizine's antioxidant efficacy is pathway-specific rather than broadly ROS-directed [1]. Berberine and palmatine were not highlighted for ONOO⁻ scavenging activity in this assay panel.

Oxidative stress Peroxynitrite scavenging Neuroprotection Alzheimer's disease

Anti-Obesity Efficacy Rank: Jatrorrhizine Outperforms Berberine, Epiberberine, Palmatine, and Coptisine in db/db Mice

Five major Rhizoma Coptidis alkaloids (berberine, epiberberine, palmatine, coptisine, and jatrorrhizine) were compared head-to-head in db/db obese mice at an oral dose of 105 mg/kg for 8 weeks. Among all five alkaloids, jatrorrhizine (JAT) demonstrated the best overall anti-obesity effect, producing the most pronounced reductions in body weight, blood lipid levels, and epididymal fat weight, as well as the greatest improvement in hepatic steatosis as assessed by H&E and Oil Red O staining [1]. Transcriptomic analysis revealed that JAT robustly regulated a cluster of 207 genes enriched in lipid metabolism-related signaling pathways, acting through the IRS1/PI3K/AKT axis with up-regulation of IRS1, PI3K, and p-AKT/AKT and down-regulation of SREBP-1c [1].

Anti-obesity Metabolic syndrome db/db mouse model Lipid metabolism

Resistance-Modifying Agent Against MRSA: Jatrorrhizine–Norfloxacin Synergy with In Vitro and In Vivo Validation

Jatrorrhizine alone exhibits weak antibacterial activity against MRSA strain SA1199B (MIC = 64 mg/L). However, when combined with norfloxacin (NFX), jatrorrhizine acts as a resistance-modifying agent: the MIC of NFX decreased 8-fold from 64 mg/L to 8 mg/L, yielding a synergistic FICI of 0.375 [1]. Mechanistically, jatrorrhizine inhibited bacterial drug efflux by suppressing NorA mRNA expression and binding directly to the NorA efflux pump via hydrogen-bond, hydrophobic, and electrostatic interactions [1]. The in vivo synergistic bactericidal effect was confirmed in a murine thigh infection model. The positive control reserpine produced an FICI of 0.250 in the same assay, indicating jatrorrhizine's synergy is within the range of established efflux pump inhibitors [1].

Antimicrobial resistance MRSA Efflux pump inhibition NorA Synergy

AChE Inhibition with >115-Fold Selectivity Over BuChE: Differentiated Cholinesterase Profile Among Protoberberine Alkaloids

Jatrorrhizine (as the chloride or hydroxide salt) is reported as a potent and orally active acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 872 nM and >115-fold selectivity for AChE over butyrylcholinesterase (BuChE) [1]. In the broader cholinesterase inhibition study by Jung et al. (2009), six protoberberine alkaloids (berberine, palmatine, jateorrhizine, epiberberine, coptisine, groenlandicine) all exhibited AChE inhibition with IC₅₀ values in the range of 0.44–1.07 μM, confirming that jatrorrhizine's sub-micromolar AChE potency is consistent with the class, but its pronounced selectivity for AChE over BuChE (>115-fold) represents a differentiated pharmacological feature [2]. The structural basis for this selectivity—attributed to the C-3 phenolic hydroxyl group influencing binding orientation within the AChE catalytic gorge—is not shared by berberine or palmatine, which lack this functional group [3].

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity Neuropharmacology

Jatrorrhizine: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Research


CNS Drug Discovery: Dual MAO-A/MAO-B Inhibitor Lead Optimization

Jatrorrhizine's unique dual MAO-A (IC₅₀ 4 μM) and MAO-B (IC₅₀ 62 μM) non-competitive inhibition profile—documented in direct comparison with berberine (MAO-A only, IC₅₀ 126 μM) and palmatine (no activity)—supports its use as a starting scaffold for CNS drug discovery programs targeting depression, Parkinson's disease, and other monoamine-related disorders [1]. The 31.5-fold greater MAO-A potency relative to berberine, combined with the non-competitive mechanism, suggests a binding mode less susceptible to substrate-dependent reversal.

Metabolic Disease Research: Anti-Obesity Agent with Superior In Vivo Efficacy to Berberine

Procurement of jatrorrhizine for obesity and metabolic syndrome research is justified by its demonstrated rank-#1 efficacy among five Rhizoma Coptidis alkaloids in db/db mice, where it outperformed berberine, epiberberine, palmatine, and coptisine at equivalent doses (105 mg/kg, 8 weeks) for body weight reduction, blood lipid lowering, and hepatic steatosis improvement [2]. The elucidated IRS1/PI3K/AKT mechanism and the cluster of 207 transcriptionally regulated hepatic genes provide a defined molecular framework for mechanistic follow-up studies.

Antimicrobial Resistance Research: NorA Efflux Pump Inhibitor for MRSA Antibiotic Adjuvant Development

Jatrorrhizine is uniquely positioned as a resistance-modifying agent rather than a direct antimicrobial: it reduces norfloxacin MIC against MRSA SA1199B from 64 mg/L to 8 mg/L (FICI = 0.375) through NorA efflux pump suppression, with efficacy confirmed in a murine thigh infection model [3]. This property is not documented for berberine or palmatine at comparable concentrations, making jatrorrhizine the protoberberine alkaloid of choice for efflux pump inhibitor research and antibiotic adjuvant development programs.

Oxidative Stress and Alzheimer's Research: Peroxynitrite-Selective Scavenger with Cholinesterase Activity

Jatrorrhizine's sub-micromolar ONOO⁻ scavenging potency (IC₅₀ 0.78 μM, the most potent among seven tested Coptidis alkaloids [4]), combined with AChE inhibitory activity (IC₅₀ 872 nM with >115-fold selectivity over BuChE [5]), recommends it for Alzheimer's disease research where both amyloid-related oxidative damage and cholinergic deficits are therapeutic targets. The ONOO⁻ specificity, distinct from broad ROS scavenging exhibited by coptisine (IC₅₀ 48.93 μM), provides mechanistic precision for pathway-focused experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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